molecular formula C16H17N3O3 B5822143 N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide

N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5822143
M. Wt: 299.32 g/mol
InChI Key: FQDYPTDWNSDRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PHBPA-PC or Compound 13.

Mechanism of Action

The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest, and induces apoptosis in cancer cells. Additionally, N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This suggests that this compound may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potential applications in cancer research. This compound exhibits anti-proliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.

Future Directions

There are several future directions for research involving N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective cancer therapies. Another direction is to investigate the potential applications of this compound in other fields, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.

Synthesis Methods

The synthesis of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide involves the reaction between 2-phenoxybutyric acid and 3-aminopyridine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide as a white solid.

Scientific Research Applications

N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. Studies have shown that N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14(21-13-8-4-3-5-9-13)16(20)22-19-15(17)12-7-6-10-18-11-12/h3-11,14H,2H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYPTDWNSDRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.